molecular formula C12H6K2O4 B1610874 Dipotassium naphthalene-2,6-dicarboxylate CAS No. 2666-06-0

Dipotassium naphthalene-2,6-dicarboxylate

Cat. No.: B1610874
CAS No.: 2666-06-0
M. Wt: 292.37 g/mol
InChI Key: QAYXDWGFSMUTBJ-UHFFFAOYSA-L
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Description

Dipotassium naphthalene-2,6-dicarboxylate is an organic compound with the molecular formula C10H6(CO2K)2. It is the dipotassium salt of naphthalene-2,6-dicarboxylic acid, a colorless solid that is one of several isomers of naphthalenedicarboxylic acid . This compound is of interest due to its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium naphthalene-2,6-dicarboxylate typically involves the neutralization of naphthalene-2,6-dicarboxylic acid with potassium hydroxide. The reaction can be represented as follows:

C10H6(COOH)2+2KOHC10H6(COOK)2+2H2OC_{10}H_{6}(COOH)_{2} + 2KOH \rightarrow C_{10}H_{6}(COOK)_{2} + 2H_{2}O C10​H6​(COOH)2​+2KOH→C10​H6​(COOK)2​+2H2​O

This reaction is usually carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization .

Industrial Production Methods

Industrial production of naphthalene-2,6-dicarboxylic acid, the precursor to this compound, often involves the catalytic oxidation of alkylnaphthalenes. One common method is the homogeneous catalytic oxidative carbonylation of naphthalene in palladium salt solutions in the presence of a reoxidizer . This process is highly selective and can be performed in fewer steps compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

Dipotassium naphthalene-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalene-2,6-dicarboxylic acid.

    Reduction: Reduction reactions can convert the carboxylate groups to alcohols or other functional groups.

    Substitution: The carboxylate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the carboxylate groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthalene-2,6-dicarboxylic acid, while reduction can produce naphthalene-2,6-dimethanol .

Mechanism of Action

The mechanism by which dipotassium naphthalene-2,6-dicarboxylate exerts its effects is primarily through its carboxylate groups. These groups are electrochemically active sites that participate in redox reactions. For example, in potassium-ion batteries, the compound exhibits a two-electron redox mechanism, where the carboxylate groups facilitate the storage and release of potassium ions . This mechanism is crucial for its application as an anode material in energy storage devices.

Properties

IUPAC Name

dipotassium;naphthalene-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4.2K/c13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9;;/h1-6H,(H,13,14)(H,15,16);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYXDWGFSMUTBJ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6K2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561583
Record name Dipotassium naphthalene-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2666-06-0
Record name Dipotassium naphthalene-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipotassium naphthalene-2,6-dicarboxylate
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Dipotassium naphthalene-2,6-dicarboxylate
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Dipotassium naphthalene-2,6-dicarboxylate
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Dipotassium naphthalene-2,6-dicarboxylate
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Dipotassium naphthalene-2,6-dicarboxylate
Reactant of Route 6
Dipotassium naphthalene-2,6-dicarboxylate

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